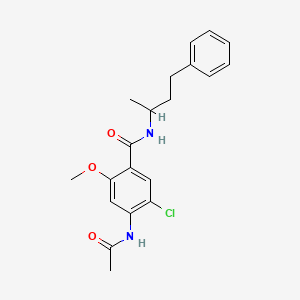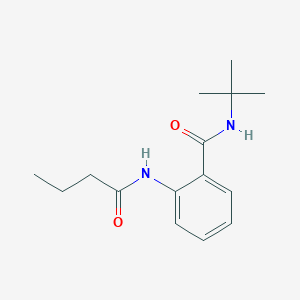
N-(tert-butyl)-2-(butyrylamino)benzamide
Overview
Description
N-(tert-butyl)-2-(butyrylamino)benzamide, also known as BVT.5182, is a small molecule inhibitor that has gained attention in the field of cancer research due to its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-(tert-butyl)-2-(butyrylamino)benzamide involves the inhibition of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression, and its inhibition by N-(tert-butyl)-2-(butyrylamino)benzamide leads to the activation of tumor suppressor genes and the inhibition of oncogenes. This ultimately leads to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
N-(tert-butyl)-2-(butyrylamino)benzamide has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest, inhibit angiogenesis, and suppress metastasis. Additionally, N-(tert-butyl)-2-(butyrylamino)benzamide has been found to modulate the immune response, leading to the activation of immune cells and the inhibition of tumor growth.
Advantages and Limitations for Lab Experiments
One advantage of N-(tert-butyl)-2-(butyrylamino)benzamide is its specificity for HDAC inhibition, making it a useful tool for studying the role of HDAC in cancer biology. However, one limitation is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for the study of N-(tert-butyl)-2-(butyrylamino)benzamide. One direction is the development of more potent analogs with improved pharmacokinetic properties. Additionally, the combination of N-(tert-butyl)-2-(butyrylamino)benzamide with other chemotherapeutic agents could be explored to enhance its efficacy. Finally, the role of N-(tert-butyl)-2-(butyrylamino)benzamide in modulating the immune response could be further investigated to develop immunotherapy strategies for cancer treatment.
Scientific Research Applications
N-(tert-butyl)-2-(butyrylamino)benzamide has been studied extensively in various cancer cell lines, including breast cancer, ovarian cancer, and prostate cancer. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Additionally, N-(tert-butyl)-2-(butyrylamino)benzamide has been found to sensitize cancer cells to other chemotherapeutic agents, making it a potential candidate for combination therapy.
properties
IUPAC Name |
2-(butanoylamino)-N-tert-butylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-5-8-13(18)16-12-10-7-6-9-11(12)14(19)17-15(2,3)4/h6-7,9-10H,5,8H2,1-4H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHUBPYCQJAZEMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1C(=O)NC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



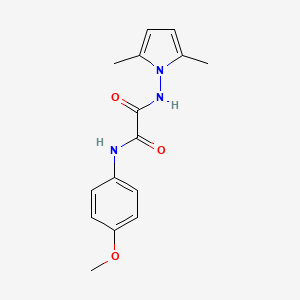
![N-(3-chloro-4-methoxyphenyl)-4-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B4393198.png)
![3-[2-(3-bromo-4-methoxyphenyl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B4393212.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)propanamide](/img/structure/B4393217.png)
![3-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}amino)-1-propanol](/img/structure/B4393225.png)

![ethyl (4-{[(2-furylmethyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B4393233.png)
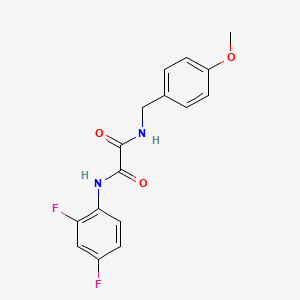
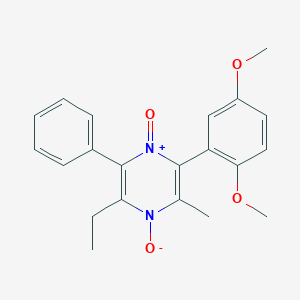
![N-butyl-2-[(2-thienylacetyl)amino]benzamide](/img/structure/B4393241.png)
![3-[2-(3,4-dichlorophenyl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B4393249.png)

![5-[4-(2-bromobenzoyl)-1-piperazinyl]-N-ethyl-2-nitroaniline](/img/structure/B4393265.png)
